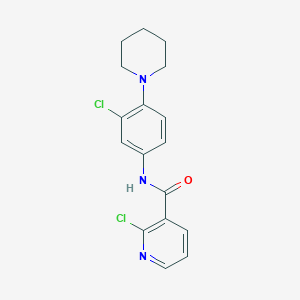![molecular formula C24H25NO4 B252709 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid](/img/structure/B252709.png)
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid, also known as BEMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BEMBA is a member of the benzoic acid family and is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid is also soluble in organic solvents, which makes it easy to work with in the lab. However, 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has some limitations for use in lab experiments. It can be difficult to obtain large quantities of pure 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid. One area of research is the development of 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the molecular mechanisms underlying the therapeutic effects of 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid for therapeutic use.
Métodos De Síntesis
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 4-hydroxybenzyl alcohol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-(benzyloxy)-3-ethoxybenzylamine to form the corresponding amine. The amine is then reacted with 4-carboxybenzaldehyde to form 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid.
Aplicaciones Científicas De Investigación
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. 4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid |
|---|---|
Fórmula molecular |
C24H25NO4 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C24H25NO4/c1-2-28-23-14-20(10-13-22(23)29-17-19-6-4-3-5-7-19)16-25-15-18-8-11-21(12-9-18)24(26)27/h3-14,25H,2,15-17H2,1H3,(H,26,27) |
Clave InChI |
FVUGMNQVBORCBT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)


![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)